(2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Overview
Description
(2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Prop-2-enamide Backbone: This can be achieved through condensation reactions involving appropriate aldehydes or ketones.
Attachment of the Trimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the cyano group, converting it into an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the cyano group and the furan ring can contribute to the compound’s bioactivity.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and resins. Their chemical reactivity makes them suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or other interactions with biological targets, while the furan ring might enhance the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Lacks the trimethylphenyl group.
(2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide: Has a phenyl group instead of a trimethylphenyl group.
(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide: Lacks the methyl group on the furan ring.
Uniqueness
The presence of the trimethylphenyl group in (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide distinguishes it from similar compounds. This group can influence the compound’s chemical reactivity, physical properties, and biological activity, making it unique in its class.
Properties
IUPAC Name |
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-7-12(2)17(13(3)8-11)20-18(21)15(10-19)9-16-6-5-14(4)22-16/h5-9H,1-4H3,(H,20,21)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWCVMVTHAHRIU-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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